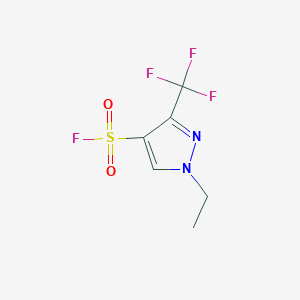

![molecular formula C14H13N3O2S B2360595 N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)isoxazole-5-carboxamide CAS No. 941868-95-7](/img/structure/B2360595.png)

N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)isoxazole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)isoxazole-5-carboxamide” is a derivative of cyanoacetamide . Cyanoacetamide derivatives are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Synthesis Analysis

The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . For instance, treatment of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b] thiophen-2-yl)acetamide with active methylene reagents afforded the respective 2-oxopyridine derivatives .Chemical Reactions Analysis

The chemical reactivity of cyanoacetamide derivatives is quite high. They can undergo a variety of reactions to form biologically active novel heterocyclic moieties . For example, the reaction of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b] thiophen-2-yl)acetamide with active methylene reagents took place via 1,3-dinucleophilic attack by the active methylene reagent on the acetamido 1,3-bielectrophilic moiety of the starting compound .科学的研究の応用

Synthetic Applications

N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)isoxazole-5-carboxamide and its derivatives have been widely studied for their reactivity in synthesizing diverse heterocyclic compounds. These compounds serve as key intermediates for the generation of various heterocycles like pyrazole, isoxazole, pyrimidine, triazine, and coumarin derivatives, showcasing their versatility in chemical synthesis. The synthetic pathways often involve regioselective attacks and cyclization, leveraging the cyanoacetamido moiety of the key precursors. These reactions are pivotal for the creation of a plethora of biologically active compounds, enriching the chemical space for drug discovery and other applications (Mohareb et al., 2004), (Shams et al., 2010).

Antimicrobial and Antitumor Activities

Biological Applications

Several studies have highlighted the promising biological activities of compounds derived from N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)isoxazole-5-carboxamide. The derivatives have been tested for their antimicrobial activities against various bacterial and fungal strains, showing significant inhibitory effects. Moreover, some compounds have demonstrated notable antitumor properties when screened in vitro, indicating their potential in cancer therapy. The synthesis of these compounds often involves one-pot reactions under mild conditions, which is advantageous for further heterocyclic transformations and biological investigations (Shams et al., 2010), (Shams et al., 2011).

Crystal Structure and Chemical Characterization

Structural Analysis

The detailed crystal structure and chemical properties of N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)isoxazole-5-carboxamide derivatives have been elucidated through various analytical techniques. Studies have provided insights into the molecular conformations and crystallographic data, aiding in the understanding of the compound's chemical behavior and its interactions with other molecules. This information is crucial for the rational design of new compounds with enhanced properties and activities (Vasu et al., 2004).

将来の方向性

The main objective of the present survey is to provide a comprehensive account of the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents . This suggests that “N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)isoxazole-5-carboxamide” and its derivatives could have potential applications in the development of new drugs.

特性

IUPAC Name |

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2S/c1-8-2-3-9-10(7-15)14(20-12(9)6-8)17-13(18)11-4-5-16-19-11/h4-5,8H,2-3,6H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITFKFAABBCZLLF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

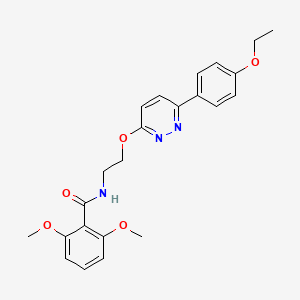

![(Z)-N-[5-[(4-Chlorophenyl)sulfamoyl]-2-pyrrolidin-1-ylphenyl]-2-cyano-3-phenylprop-2-enamide](/img/structure/B2360515.png)

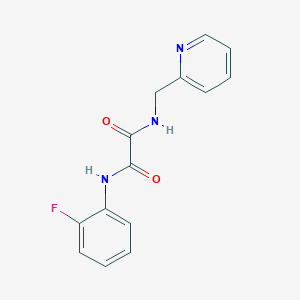

![2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-phenylacetamide](/img/structure/B2360517.png)

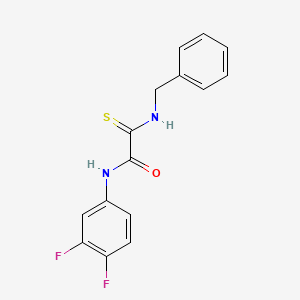

![8-(3,4-dimethylbenzoyl)-6-(2-fluorobenzyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one](/img/structure/B2360518.png)

![1-(6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-6-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one](/img/structure/B2360519.png)

![Ethyl 3-[(chloroacetyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B2360520.png)

![3-bromo-N-[2-(3,5-dimethylpyrazol-1-yl)propyl]benzamide](/img/structure/B2360524.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-morpholinopropyl)oxalamide](/img/structure/B2360529.png)

![3-Fluorosulfonyloxy-5-[3-(methoxymethyl)piperidine-1-carbonyl]pyridine](/img/structure/B2360530.png)

![N-[2-(4-Methoxy-N-methylanilino)ethyl]-N-methylprop-2-enamide](/img/structure/B2360533.png)

![2-(isobutylthio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2360534.png)